4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine
Overview
Description
Scientific Research Applications
Synthesis Methods and Chemical Transformations
- 4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine is used in the synthesis of various heterocyclic compounds. For instance, it is involved in the preparation of oxazolo[4,5-c]pyridine and 6-azaindole through base/TBAB promoted non-catalyzed microwave cyclisation or CuI catalysis from 4-bromo-3-pivaloylaminopyridine (Tjosaas, Kjerstad, & Fiksdahl, 2008).
- The compound also finds use in the synthesis of 7-substituted 2-methyl- or 2-phenyl-oxazolo[4, 5-c] pyridines, which are further modified through hydrogenation over palladium-carbon or Raney nickel (Takahashi & Koshiro, 1959).
Chemical Reactions and Derivatives
- It is instrumental in the regioselective metalation of 2-diethylaminooxazolo[4, 5-b]pyridine, leading to the formation of various 7-substituted derivatives (Lever, Werblood, & Russell, 1993).
- The compound is a precursor in Sonogashira-type cross-coupling reactions for the synthesis of pyrazolo[4,3-c]pyridines (Vilkauskaitė, Šačkus, & Holzer, 2011).
- It aids in the creation of novel cyanine dyes for nucleic acid detection, showcasing its relevance in biochemical research and molecular biology (Vasilev, Deligeorgiev, Gadjev, & Drexhage, 2005).
Applications in Molecular Modeling and Antimicrobial Activity Studies
- The compound's derivatives have been investigated for their antimicrobial activities against various bacterial and fungal strains, demonstrating its potential in pharmaceutical research (Celik, Erol, & Kuyucuklu, 2021).
Properties
IUPAC Name |
(4-bromo-2-tert-butyl-6-iodo-[1,3]oxazolo[4,5-c]pyridin-7-yl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrIN2OSi/c1-13(2,3)12-16-7-8(18-12)9(19(4,5)6)11(15)17-10(7)14/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMKIKRLZICYST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(N=C2Br)I)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrIN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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